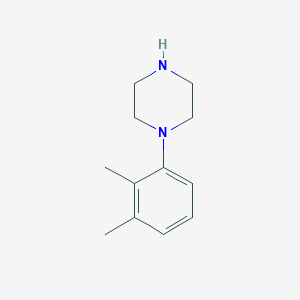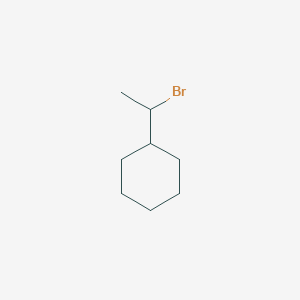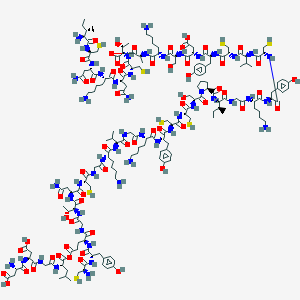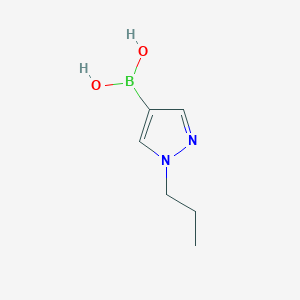
Ácido (1-propil-1H-pirazol-4-il)borónico
Descripción general
Descripción
1-Propyl-1H-pyrazol-4-yl boronic acid is a derivative of boronic acid, which is characterized by a carbon–boron bond. Boronic acids like this derivative are known for their role as Lewis acids and their ability to form reversible covalent complexes with various Lewis base donors such as sugars and amino acids . These compounds are significant in organic chemistry, particularly in Suzuki coupling reactions, due to their ability to undergo transmetallation with transition metals .
Synthesis Analysis
The synthesis of pyrazole boronic acids can be achieved through various methods. For instance, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is structurally similar to the compound of interest, has been reported. This synthesis involves the isolation of a lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, followed by a reaction with pinacol . Additionally, silylated or germylated pyrazoleboronic acids have been synthesized through lithiation/silylation or germylation and subsequent lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole boronic acids can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of silylated or germylated pyrazoleboronic acids has been elucidated using these methods . The presence of substituents on the pyrazole ring can influence the molecular geometry and the overall stability of the compound.
Chemical Reactions Analysis
Pyrazole boronic acids participate in various chemical reactions, including Suzuki couplings, which are facilitated by the boronic acid functional group. The protodeboronation of boronic acids, including pyrazolyl boronic acids, has been studied, revealing that the rates of these reactions are pH-dependent and can vary significantly . Additionally, the formation of four-coordinate boron(III) complexes has been observed when pyrazolone derivatives react with arylboronic acids in basic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form complexes with other molecules. The pKa of a typical boronic acid is around 9, but when forming tetrahedral boronate complexes, the pKa can be closer to 7 . The stability of these compounds in various conditions, such as pH and temperature, is also an important aspect of their chemical behavior. For instance, the stability of a lithium hydroxy ate complex of a pyrazole boronic acid ester has been reported to be high, allowing for its direct use in Suzuki couplings without the need for added base .
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de Química Medicinal
El ácido (1-propil-1H-pirazol-4-il)borónico se utiliza en química medicinal para la síntesis de diversos inhibidores que se dirigen a enzimas y cinasas terapéuticas importantes. Estos inhibidores a menudo contienen el andamiaje privilegiado pirazol, que es un componente clave en el desarrollo de nuevos fármacos .
Reacciones de Acoplamiento de Suzuki
Este compuesto sirve como reactivo en las reacciones de acoplamiento de Suzuki, que son fundamentales para crear compuestos orgánicos complejos, incluidos aquellos con posibles propiedades antitumorales y radioprotectoras .
Reacciones de Azidación
También se utiliza en reacciones de azidación catalizadas por cobre, un método empleado para introducir grupos funcionales azida en moléculas orgánicas, que pueden usarse posteriormente en aplicaciones de bioconjugación y química click .
Desarrollo de Inhibidores de VEGF
El compuesto es fundamental en la preparación de inhibidores del Factor de Crecimiento Endotelial Vascular (VEGF), que juega un papel importante en la angiogénesis y es un objetivo para la terapia del cáncer .
Inhibición de la Cinasa
Ayuda en la creación de inhibidores para diversas cinasas como la cinasa Aurora, la cinasa Janus 2 y c-MET, que son objetivos importantes en el tratamiento del cáncer debido a su papel en la división celular y las vías de señalización .
Inhibición Enzimática
El derivado del ácido borónico se utiliza para desarrollar inhibidores de enzimas como la reductasa S-nitrosoglutatión y la carboxilasa de Acetil-CoA, que tienen implicaciones en enfermedades metabólicas y cáncer .
Inhibición de la Desmetilasa de Histonas
Es un reactivo en la síntesis de inhibidores para familias de desmetilasas de lisina de histonas (KDM4 y KDM5), que están involucradas en la regulación epigenética y son objetivos para la terapia del cáncer .
Inhibición de CDC7
El compuesto también se utiliza para preparar inhibidores de CDC7, una cinasa involucrada en la replicación del ADN y es un objetivo potencial para el tratamiento del cáncer debido a su papel en la regulación del ciclo celular .
Safety and Hazards
“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is potentially harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
While specific future directions for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .
Mecanismo De Acción
- In the context of Suzuki–Miyaura coupling, transmetalation occurs: formally nucleophilic organic groups transfer from boron to palladium. This process enables the creation of new carbon–carbon bonds .
Mode of Action
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI: 10.1039/C3CS60197H
Propiedades
IUPAC Name |
(1-propylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVRKKWSXLHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461529 | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-57-9 | |
| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



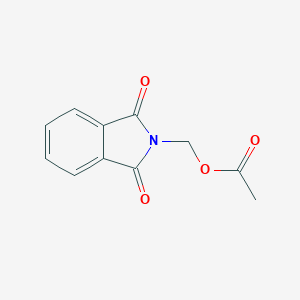

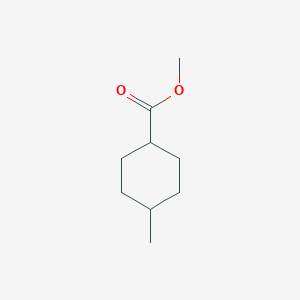

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
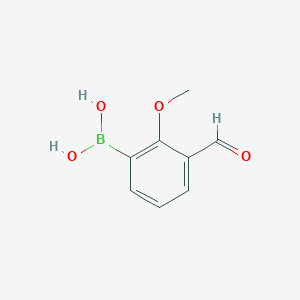

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)


